Isochroman-3-ylmethanamine
Overview
Description
Isochroman-3-ylmethanamine is a chemical compound with the molecular formula C10H13NO . It is primarily used for research purposes.
Synthesis Analysis
The synthesis of Isochroman-3-ylmethanamine involves multi-step reactions . One method involves the use of 40 percent BuNH2 at 50 °C for 6 hours, followed by H2/Pd/C in methanol . Other methods involve the use of alkyl 2-vinylbenzoates with silyl-protected alkynyl bromides , and a metal-free intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides .Chemical Reactions Analysis
Isochroman derivatives have been involved in various chemical reactions. For instance, the oxa-Pictet–Spengler reaction is a common method to construct the isochroman motif . Another method involves the electrochemical α-C(sp3)–H/O–H cross-coupling of isochromans and alcohols . A new synthesis of functionalised 3-Isochromanones has also been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of Isochroman-3-ylmethanamine include a molecular weight of 163.22 g/mol . Other properties such as density, total porosity, air space, and water retention are typically important for polymeric materials .Scientific Research Applications
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Pharmacological Practices
- Isochromans are well recognized heterocyclic compounds in drug discovery which produce diverse therapeutically related applications in pharmacological practices .
- Medicinal chemistry investigators have synthesized drug-like isochroman candidates with multiple medicinal features including central nervous system (CNS), antioxidant, antimicrobial, antihypertensive, antitumor and anti-inflammatory agents .
- The methods of application or experimental procedures involve the synthesis of isochroman derivatives and their testing in various biological assays .
- The outcomes of these applications are diverse, as isochromans have shown potential in treating a variety of conditions, from CNS disorders to cancer .
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Conservation Research
- Chemical ecology and pheromone-based monitoring can be applied widely for conservation of rare and threatened insects .
- The methods of application involve the use of pheromones and other semiochemicals for monitoring insect population dynamics and distribution changes .
- The outcomes of these applications include the delineation of current ranges, the tracking of range expansions and contractions, and determination of their underlying causes .
Safety And Hazards
Future Directions
Isochroman derivatives have diverse therapeutically related applications in pharmacological practices, including central nervous system (CNS), antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory agents . Future research may focus on expanding the scope of these applications and developing new synthesis methods .
properties
IUPAC Name |
3,4-dihydro-1H-isochromen-3-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10H,5-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZKPTNDPNDNKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isochroman-3-ylmethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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